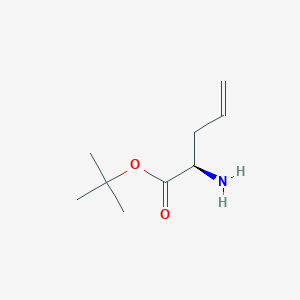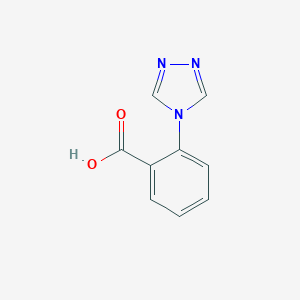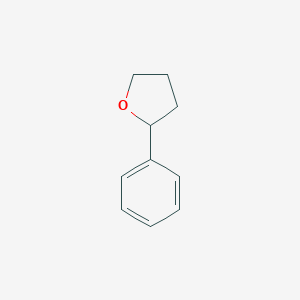
2-Phenyl-tetrahydrofuran
Vue d'ensemble
Description
2-Phenyl-tetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans, which are saturated five-membered ring compounds containing one oxygen atom The phenyl group attached to the second carbon of the tetrahydrofuran ring imparts unique chemical properties to this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenyl-tetrahydrofuran can be synthesized through several methods. One common approach involves the cyclization of 2-phenyl-1,4-butanediol under acidic conditions. This reaction typically uses a strong acid such as sulfuric acid or hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which undergoes intramolecular nucleophilic attack to form the tetrahydrofuran ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the cyclization process. Additionally, solvent-free conditions or the use of green solvents may be employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield this compound-3-ol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: this compound-3-one.
Reduction: this compound-3-ol.
Substitution: Various substituted phenyl-tetrahydrofurans depending on the substituent introduced.
Applications De Recherche Scientifique
2-Phenyl-tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a model compound in the study of tetrahydrofuran derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their pharmacological properties.
Industry: this compound is used in the production of specialty chemicals and materials. It is also employed as a solvent and reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Phenyl-tetrahydrofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity. The tetrahydrofuran ring can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Tetrahydrofuran: A simpler analog without the phenyl group, used as a solvent and reagent in organic synthesis.
2-Methyl-tetrahydrofuran: A methyl-substituted analog with similar solvent properties but different reactivity.
2-Phenyl-furan: An unsaturated analog with a furan ring, exhibiting different chemical and biological properties.
Uniqueness: 2-Phenyl-tetrahydrofuran is unique due to the presence of both the phenyl group and the saturated tetrahydrofuran ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-phenyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYYJCQVZHDEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936484 | |
| Record name | 2-Phenyloxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16133-83-8 | |
| Record name | 2-Phenyloxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)
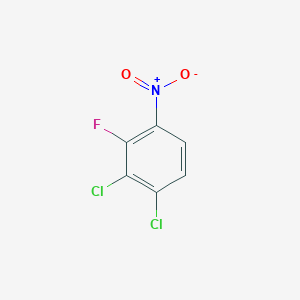
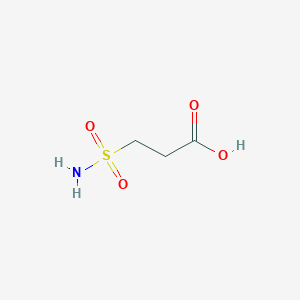
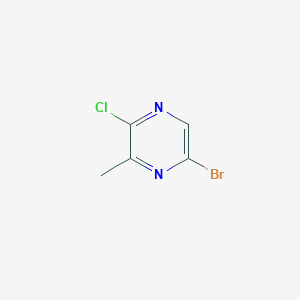
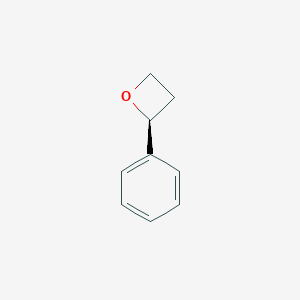
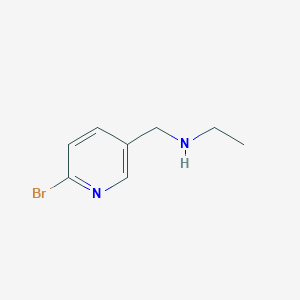
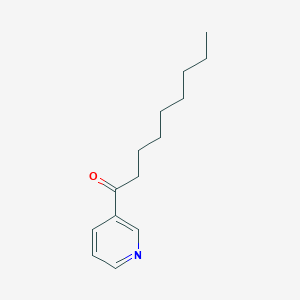
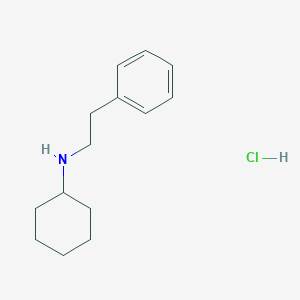
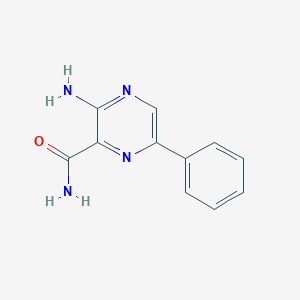
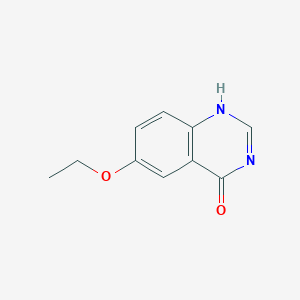
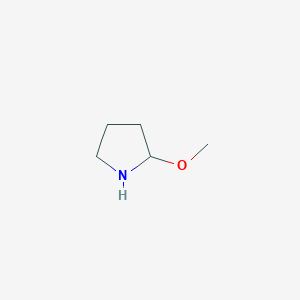
![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)
